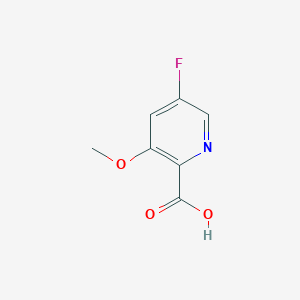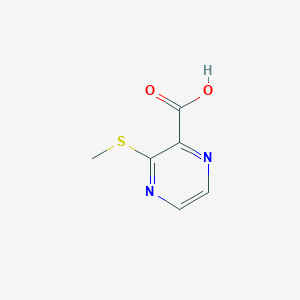
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H18N2O7 and its molecular weight is 422.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of coumarin derivatives and related compounds, highlighting their diverse potential applications. For instance, compounds have been synthesized through various chemical reactions, demonstrating the versatility of coumarin chemistry in generating biologically active molecules with potential applications in medicinal chemistry and materials science. Such synthetic approaches often aim to introduce functional groups that can impart desired properties to the molecules, such as improved biological activity or specific physical-chemical characteristics (Ramaganesh et al., 2010) (Reis et al., 2013).
Biological Evaluation
Coumarin derivatives have been evaluated for their biological properties, including antimicrobial, antifungal, and antioxidant activities. These studies provide insights into the potential therapeutic applications of these compounds. For example, some coumarin derivatives have shown activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents. This includes studies on their effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species (Alhameed et al., 2019) (Saundane et al., 2015).
Antioxidant Activities
The antioxidant properties of coumarin derivatives have also been a subject of interest, with several compounds demonstrating the ability to scavenge free radicals. This suggests their potential utility in combating oxidative stress-related diseases and conditions. The antioxidant activity is often assessed through in vitro assays, which provide preliminary data supporting their potential therapeutic benefits (Subbareddy & Sumathi, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the p300/CBP . These are key transcriptional co-activators that are essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .
Mode of Action
The compound, also known as A-485, is a potent, selective, and drug-like catalytic inhibitor of p300 and CBP . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 . This interaction leads to the inhibition of the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription .
Biochemical Pathways
The inhibition of p300/CBP disrupts the dynamic and reversible acetylation of proteins, which is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs) . This disruption affects multiple biochemical pathways and their downstream effects, which are associated with various diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of gene transcription processes. By inhibiting p300/CBP, the compound can potentially alter the expression of genes that are regulated by these transcriptional co-activators .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7/c1-29-17-9-5-8-14-10-15(21(27)31-19(14)17)20(26)23-16(13-6-3-2-4-7-13)11-24-18(25)12-30-22(24)28/h2-10,16H,11-12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPCPQOVHHUGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2362664.png)
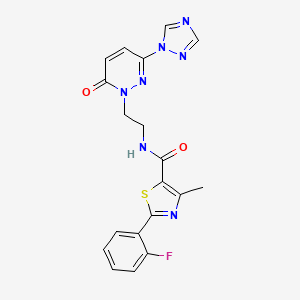
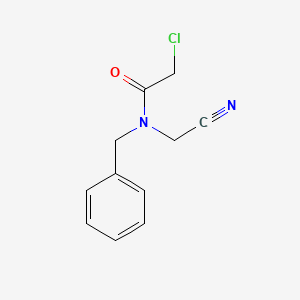
![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)
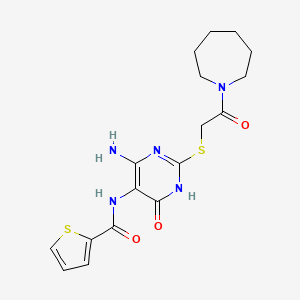

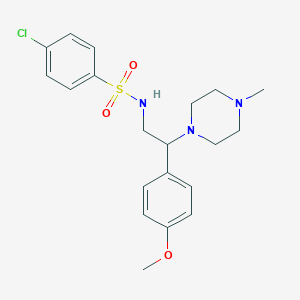
![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)
